3-(but-3-en-1-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the boronic ester group is known to participate in various reactions, including Suzuki-Miyaura cross-coupling reactions . The pyridine ring could also be involved in electrophilic substitution reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a boronic ester group could make it reactive towards compounds containing hydroxyl groups . Its physical properties, such as melting point and solubility, would depend on factors like its molecular weight and the nature of its functional groups.Scientific Research Applications
Synthesis and Structural Analysis
A study on the synthesis and crystal structure of boric acid ester intermediates with benzene rings, including the use of density functional theory (DFT) for molecular structure calculations, highlights the importance of these compounds in understanding the physicochemical properties and structural characteristics necessary for developing new chemical entities (Huang et al., 2021). Such research underlines the potential applications of similar compounds in the synthesis of novel materials or intermediates for further chemical reactions.
Electrocatalysis and Electrochemical Applications
Research on new low-voltage oxidized thienylenepyrrole derivatives for electrochromic device applications indicates the relevance of compounds with complex boric ester groups in developing materials with specific electrochemical properties (Carbas et al., 2014). This suggests that similar compounds, like the one , could find applications in the field of electrocatalysis or as components in electrochromic devices.
Material Science and Polymer Research
The synthesis of TEMPO-contained polypyrrole derivatives as the cathode material for organic radical batteries demonstrates the utility of incorporating specific functional groups into polymers for enhancing their electrochemical performance (Xu et al., 2014). It suggests that compounds with boron-containing groups could be valuable in designing new materials for energy storage applications.
Mechanism of Action
Target of Action
Organoboron compounds, such as this one, are known to have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
Organoboron compounds are generally known for their high reactivity in various transformation processes . They can form boronic ester bonds, which are widely used in the construction of stimulus-responsive drug carriers .
Biochemical Pathways
For instance, they are used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Result of Action
Organoboron compounds are known to have a wide range of applications in pharmacy and biology, including treating tumors and microbial infections, and can also be used to treat anticancer drugs .
Action Environment
Boronic ester bonds, which this compound can form, are known to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Properties
IUPAC Name |
3-but-3-enoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-6-7-8-18-13-9-12(10-17-11-13)16-19-14(2,3)15(4,5)20-16/h6,9-11H,1,7-8H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJLTACCJHSVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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